4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE
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Overview
Description
4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a diethylamino group, a methyl group, and a nitro group attached to a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method starts with the nitration of a suitable quinoline derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves the reduction of the nitro group to form the desired dihydroquinolinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to 4-(DIETHYLAMINO)-1-METHYL-3-AMINO-1,2-DIHYDROQUINOLIN-2-ONE.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the nitro group may participate in redox reactions within cells. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Amodiaquine: Another antimalarial compound with structural similarities.
4-(Diethylamino)salicylaldehyde: Shares the diethylamino group but differs in the core structure.
Uniqueness
4-(DIETHYLAMINO)-1-METHYL-3-NITRO-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBOZWNRHNYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24811309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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